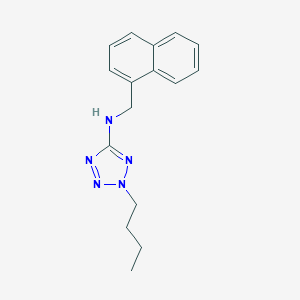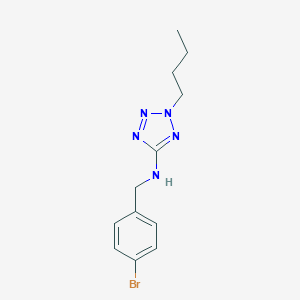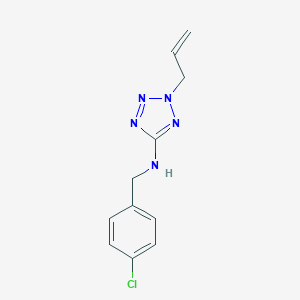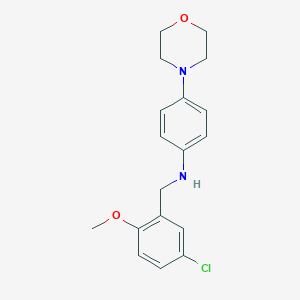![molecular formula C15H19N3OS B276737 4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, commonly known as MTHCP, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MTHCP belongs to the class of thienopyrimidines and has a unique structure that makes it a promising candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of MTHCP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, MTHCP has been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTHCP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal cells. In addition, MTHCP has been found to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MTHCP in lab experiments include its high purity, stability, and low toxicity. MTHCP is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, the limitations of using MTHCP in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its lack of specificity for certain targets, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on MTHCP. One area of interest is the development of MTHCP derivatives with improved solubility and specificity for certain targets. Another area of interest is the study of MTHCP in combination with other drugs or therapies, as it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of MTHCP and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of MTHCP involves the reaction of 4-morpholinyl-2-cyclohexenone with 2,3-dichlorothiophene in the presence of a base, followed by the addition of ammonium acetate and palladium on carbon catalyst. The reaction proceeds under mild conditions and yields MTHCP in good yield and purity.
Aplicaciones Científicas De Investigación
MTHCP has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, MTHCP has also been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Propiedades
Nombre del producto |
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine |
|---|---|
Fórmula molecular |
C15H19N3OS |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)morpholine |
InChI |
InChI=1S/C15H19N3OS/c1-2-4-11-12(5-3-1)20-15-13(11)14(16-10-17-15)18-6-8-19-9-7-18/h10H,1-9H2 |
Clave InChI |
NSVZHHADHBUBDH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
SMILES canónico |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
![[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetonitrile](/img/structure/B276655.png)
![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)


![N-(2-allyl-2H-tetraazol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}amine](/img/structure/B276665.png)

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)